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Compound of Interest

Compound Name: 5-phenylisoxazole

Cat. No.: B086612 Get Quote

An In-Depth Technical Guide to the Spectroscopic Data Analysis of 5-Phenylisoxazole

Introduction: The Structural Elucidation of 5-
Phenylisoxazole
5-Phenylisoxazole is a heterocyclic aromatic organic compound with the molecular formula

C₉H₇NO.[1] As a member of the isoxazole family, it serves as a crucial building block, or

"synthon," in medicinal chemistry and materials science. The arrangement of the phenyl group

at the 5-position of the isoxazole ring dictates its chemical reactivity and biological activity.

Therefore, unambiguous confirmation of its molecular structure is a prerequisite for any

research or development application.

This guide provides a comprehensive analysis of the core spectroscopic techniques used to

characterize 5-phenylisoxazole: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared

(IR) spectroscopy, and Mass Spectrometry (MS). We will move beyond a simple presentation

of data, focusing on the logic of spectral interpretation and the causality behind experimental

choices, providing researchers with a practical framework for structural elucidation.

Chapter 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of

an organic molecule in solution. It provides information on the chemical environment of
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individual atoms (chemical shift), the number of protons or carbons (integration and peak

intensity), and the connectivity between neighboring atoms (spin-spin coupling).

¹H NMR Spectroscopy: Mapping the Proton Environment
In the ¹H NMR spectrum of 5-phenylisoxazole, we expect to see distinct signals for the

protons on the isoxazole ring and the phenyl ring. The deshielding effect of the aromatic

systems and the electronegative oxygen and nitrogen atoms in the isoxazole ring will cause the

signals to appear in the downfield region of the spectrum.

Data Presentation: ¹H NMR of 5-Phenylisoxazole

Signal
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

1 ~6.8-7.0 Doublet 1H H-4 (Isoxazole)

2 ~8.3-8.4 Doublet 1H H-3 (Isoxazole)

3 ~7.4-7.6 Multiplet 3H
H-meta, H-para

(Phenyl)

4 ~7.8-7.9 Multiplet 2H H-ortho (Phenyl)

Note: Data is predicted based on analysis of similar structures like 3,5-diphenylisoxazole where

the isoxazole proton appears as a singlet at 6.84 ppm.[2] The substitution pattern of 5-
phenylisoxazole will lead to distinct signals for H-3 and H-4.

Interpretation of the ¹H NMR Spectrum

Isoxazole Protons: The proton at position 4 (H-4) of the isoxazole ring is expected to appear

as a doublet around 6.8-7.0 ppm. The proton at position 3 (H-3) is significantly downfield due

to the anisotropic effect of the C=N bond and the electronegativity of the adjacent nitrogen,

appearing as a doublet around 8.3-8.4 ppm. These two protons will show a small coupling

constant (³JHH), typically around 1.5-3 Hz.

Phenyl Protons: The five protons of the phenyl group will appear in the aromatic region (7.4-

7.9 ppm). The two ortho protons are the most deshielded due to their proximity to the
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isoxazole ring and will appear as a multiplet further downfield. The three meta and para

protons will appear as a more complex multiplet at a slightly higher field.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and

information about their chemical environment.

Data Presentation: ¹³C NMR of 5-Phenylisoxazole

Chemical Shift (δ, ppm) Assignment Rationale

~97 C-4 (Isoxazole)
Shielded sp² carbon of the

isoxazole ring.

~151 C-3 (Isoxazole)
Deshielded carbon double-

bonded to nitrogen.

~171 C-5 (Isoxazole)

Most deshielded heterocyclic

carbon, bonded to oxygen and

the phenyl group.

~126 C-ortho (Phenyl)
Aromatic carbon adjacent to

the point of attachment.

~127 C-para (Phenyl)
Aromatic carbon opposite the

point of attachment.

~129 C-meta (Phenyl)
Aromatic carbons meta to the

point of attachment.

~131 C-ipso (Phenyl)

Quaternary carbon of the

phenyl ring attached to the

isoxazole.

Note: Chemical shifts are estimated based on data from 3,5-diphenylisoxazole and other

substituted analogs.[2][3]

Interpretation of the ¹³C NMR Spectrum
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The spectrum will show a total of seven distinct signals, corresponding to the seven unique

carbon environments in 5-phenylisoxazole. The isoxazole carbons (C-3, C-4, C-5) are

particularly characteristic. C-5 is the most deshielded (downfield) due to its attachment to the

electronegative oxygen and the phenyl ring. C-3 is also significantly deshielded by the adjacent

nitrogen. C-4, the only carbon in the heterocycle bonded to a hydrogen, is the most shielded

(upfield) of the three. The four signals for the phenyl group (ipso, ortho, meta, para) are found

in the typical aromatic region of 125-135 ppm.[4]

Visualization: NMR Signal Correlation

The following diagram illustrates the relationship between the molecular structure and its

expected NMR signals.
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5-Phenylisoxazole Structure

¹H NMR Signals

¹³C NMR Signals

H-4 (~6.9 ppm, d)

H-3 (~8.3 ppm, d)

H-meta, para (~7.5 ppm, m)

H-ortho (~7.8 ppm, m)

C-4 (~97 ppm)

C-3 (~151 ppm)

C-5 (~171 ppm)

Phenyl Cs (126-131 ppm)
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Caption: Correlation of atoms in 5-phenylisoxazole to their NMR signals.
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Chapter 2: Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its

bonds to vibrate at specific frequencies. This technique is excellent for identifying the functional

groups present in a molecule.

Data Presentation: Characteristic IR Absorptions for 5-Phenylisoxazole

Wavenumber (cm⁻¹) Vibration Type Functional Group

3100-3000 C-H Stretch Aromatic (Phenyl & Isoxazole)

1600-1585, 1500-1400 C=C Stretch Aromatic Ring (in-ring)

~1610 C=N Stretch Isoxazole Ring

1450-1300 C-N/N-O Stretch Isoxazole Ring Skeletal

900-675 C-H Out-of-Plane Bend Monosubstituted Phenyl

Interpretation of the IR Spectrum

The IR spectrum of 5-phenylisoxazole is characterized by several key regions:

> 3000 cm⁻¹: The presence of peaks in the 3100-3000 cm⁻¹ region is a clear indication of C-

H bonds on sp² hybridized carbons, confirming the aromatic nature of both the phenyl and

isoxazole rings.[5][6]

1600-1400 cm⁻¹: This "fingerprint" region for aromatics will contain multiple sharp bands.

Absorptions around 1600 cm⁻¹ and 1500 cm⁻¹ are due to the carbon-carbon stretching

vibrations within the phenyl ring.[4][7] The C=N stretching of the isoxazole ring also appears

in this region, often around 1610 cm⁻¹.

< 900 cm⁻¹: Strong absorptions in the 900-675 cm⁻¹ range result from the out-of-plane C-H

bending. For a monosubstituted benzene ring, two strong bands are typically observed, one

near 750 cm⁻¹ and another near 690 cm⁻¹.[5]

Visualization: IR Analysis Workflow
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Caption: Standard workflow for FT-IR spectroscopic analysis.

Chapter 3: Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules. Electron Ionization (EI) is a common method that bombards the

molecule with high-energy electrons, causing it to ionize and fragment. The resulting

fragmentation pattern provides a molecular fingerprint and valuable structural information.

Data Presentation: Predicted EI-MS Fragmentation of 5-Phenylisoxazole
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m/z Ion Identity

145 [C₉H₇NO]⁺˙ Molecular Ion (M⁺˙)

117 [C₈H₇N]⁺˙ [M - CO]⁺˙

105 [C₇H₅O]⁺ Benzoyl cation

77 [C₆H₅]⁺ Phenyl cation

Interpretation of the Mass Spectrum

Molecular Ion Peak (M⁺˙): The molecular weight of 5-phenylisoxazole is 145.16 g/mol .[1]

The peak at m/z = 145 corresponds to the intact molecule with one electron removed,

confirming the molecular weight.

Key Fragmentations: The isoxazole ring is prone to fragmentation under EI conditions. A

common pathway for related oxazoles is the initial loss of carbon monoxide (CO, 28 Da),

which would lead to a fragment at m/z = 117.[8] A highly prominent and diagnostic

fragmentation involves the cleavage of the isoxazole ring to yield the stable benzoyl cation

([C₆H₅CO]⁺) at m/z = 105. Subsequent loss of CO from this fragment produces the phenyl

cation ([C₆H₅]⁺) at m/z = 77, which is often a major peak in the spectra of phenyl-containing

compounds.

Visualization: Fragmentation Pathway of 5-Phenylisoxazole
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Pathway 1 Pathway 2
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Caption: Proposed EI-MS fragmentation pathways for 5-phenylisoxazole.

Chapter 4: Integrated Spectroscopic Analysis &
Structure Confirmation
While each spectroscopic technique provides valuable clues, the definitive structural

confirmation of 5-phenylisoxazole comes from the synergistic integration of all data.

MS confirms the molecular weight (145 g/mol ) and the presence of a phenyl group (m/z 77)

and a benzoyl-like substructure (m/z 105).

IR confirms the aromatic nature of the molecule (>3000 cm⁻¹) and the presence of a

monosubstituted phenyl ring (~750, 690 cm⁻¹). It also points to the heterocyclic ring system

with characteristic C=N and skeletal vibrations.
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¹³C NMR confirms the number of unique carbons (seven) and the presence of a highly

deshielded carbonyl-like carbon (C-5, ~171 ppm) and other sp² carbons consistent with the

proposed structure.

¹H NMR provides the final, unambiguous proof by showing the specific proton count and

connectivity. The distinct signals for the isoxazole protons (H-3 and H-4) and their coupling,

along with the characteristic pattern of a monosubstituted phenyl ring, perfectly match the

structure of 5-phenylisoxazole and no other isomer.

Chapter 5: Experimental Protocols
To ensure data quality and reproducibility, adherence to standardized experimental protocols is

essential.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve ~5-10 mg of 5-phenylisoxazole in ~0.6 mL of deuterated

chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-pulse spectrum with a 30° pulse angle.

Set a relaxation delay of 1-2 seconds.

Acquire 16-32 scans for a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled spectrum (e.g., using a zgpg30 pulse program).

Set a relaxation delay of 2-5 seconds.

Acquire 1024 or more scans, as the ¹³C nucleus is much less sensitive than ¹H.
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Processing: Apply Fourier transformation, phase correction, and baseline correction to the

acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the TMS signal at 0.00

ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

FT-IR Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of 5-phenylisoxazole with ~100 mg of dry, spectroscopic grade potassium

bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is

obtained.

Transfer the powder to a pellet press and apply pressure (8-10 tons) for several minutes to

form a transparent or translucent pellet.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and record the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry (GC-MS) Protocol
Sample Preparation: Dissolve a small amount (<1 mg) of 5-phenylisoxazole in a volatile

solvent like dichloromethane or ethyl acetate to make a dilute solution (~100 µg/mL).

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with

an electron ionization (EI) source.

GC Method:

Injector Temperature: 250 °C.

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.

Carrier Gas: Helium.
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MS Method:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Analysis: Analyze the mass spectrum corresponding to the GC peak for 5-phenylisoxazole.

Identify the molecular ion and major fragment ions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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